molecular formula C18H21FN2O2S B2499067 (E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1223877-91-5

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide

Cat. No.: B2499067
CAS No.: 1223877-91-5
M. Wt: 348.44
InChI Key: VYYWHXJXRILSKL-UHFFFAOYSA-N
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Description

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide is a complex organic compound with a unique structure that includes a dimethylamino group, a fluorophenyl group, and a phenylethenesulfonamide moiety

Scientific Research Applications

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzaldehyde with dimethylamine to form the intermediate 4-fluorobenzylidene dimethylamine.

    Addition of Phenylethenesulfonyl Chloride: The intermediate is then reacted with phenylethenesulfonyl chloride under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-(4-chlorophenyl)ethyl]-2-phenylethenesulfonamide
  • N-[2-(dimethylamino)-2-(4-bromophenyl)ethyl]-2-phenylethenesulfonamide
  • N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-phenylethenesulfonamide

Uniqueness

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c1-21(2)18(16-8-10-17(19)11-9-16)14-20-24(22,23)13-12-15-6-4-3-5-7-15/h3-13,18,20H,14H2,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYWHXJXRILSKL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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